molecular formula C18H18BrFN2O B586405 Didemethyl Citalopram-d6 Hydrobromide CAS No. 1286427-93-7

Didemethyl Citalopram-d6 Hydrobromide

Cat. No.: B586405
CAS No.: 1286427-93-7
M. Wt: 383.294
InChI Key: HPONIRDZJWMVDD-FJBJLJJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didemethyl Citalopram-d6 Hydrobromide is a deuterated form of Didemethyl Citalopram, a metabolite of Citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The deuterated form, this compound, is often used in research for its stable isotope labeling properties, which are valuable in pharmacokinetic studies and drug metabolism research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didemethyl Citalopram-d6 Hydrobromide involves the deuteration of Didemethyl CitalopramThe reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Didemethyl Citalopram-d6 Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Didemethyl Citalopram-d6 Hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Didemethyl Citalopram-d6 Hydrobromide is related to its parent compound, Citalopram. Citalopram functions by inhibiting the reuptake of serotonin (5-HT) in the central nervous system, thereby increasing the availability of serotonin in the synaptic cleft. This action is primarily mediated through the inhibition of the serotonin transporter (SERT). This compound, being a metabolite, may exhibit similar but less potent effects on serotonin reuptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and drug development .

Biological Activity

Didemethyl Citalopram-d6 Hydrobromide is a deuterated metabolite of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This detailed article explores the biological activity of Didemethyl Citalopram-d6, focusing on its pharmacological properties, mechanisms of action, and applications in scientific research.

  • Chemical Formula : C20H21D6FN2O
  • Molecular Weight : Approximately 383.29 g/mol
  • Appearance : Pale beige solid
  • Melting Point : Greater than 130°C

Didemethyl Citalopram-d6 shares a similar mechanism of action with its parent compound, Citalopram. It primarily functions as an inhibitor of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This action enhances serotonergic activity in the central nervous system (CNS), which is crucial for its antidepressant effects. While Didemethyl Citalopram-d6 may exhibit similar pharmacological properties to Citalopram, its deuterated form may result in altered pharmacokinetics and dynamics, making it valuable for research purposes.

Pharmacokinetics

Research indicates that Didemethyl Citalopram-d6 is utilized in studies examining the metabolism and pharmacokinetics of Citalopram and its metabolites. The deuterated label allows for precise tracking of metabolic pathways, enhancing the understanding of drug metabolism in biological systems.

Key pharmacokinetic parameters include:

  • Bioavailability : Approximately 80%
  • Half-life : Ranges from 24 to 48 hours
  • Metabolism : Primarily through CYP450 3A4 and 2C19 enzymes

Case Studies

  • Chiral Analysis in Rat Models
    A study conducted on rat plasma and brain tissue demonstrated a validated method for determining Didemethyl Citalopram levels using liquid chromatography with fluorescence detection. This method facilitated the understanding of how this metabolite behaves in vivo, particularly regarding its distribution and elimination kinetics .
  • Neuronal Differentiation Studies
    Another significant study explored the effects of Citalopram exposure during early neuronal differentiation in human embryonic stem cells (hESCs). The findings suggested that exposure to SSRIs like Citalopram could influence gene expression patterns associated with neurodevelopment, indicating potential implications for developmental neurobiology .

Comparative Analysis with Other SSRIs

The following table summarizes key features of Didemethyl Citalopram-d6 compared to other SSRIs:

Compound NameMechanismUnique Features
Citalopram SERT inhibitorParent compound; widely used antidepressant
Didemethyl Citalopram SERT inhibitorActive metabolite; used in clinical applications
Escitalopram SERT inhibitorHigher potency; fewer side effects
Sertraline SERT inhibitorBroader indications
Fluoxetine SERT inhibitorDistinct pharmacological profile

Properties

IUPAC Name

1-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O.BrH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/i1D2,8D2,9D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPONIRDZJWMVDD-FJBJLJJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])C([2H])([2H])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.